3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid
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Overview
Description
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C10H14BClO4 and a molecular weight of 244.48 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, isopropoxy, and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is likely related to its ability to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst, which has undergone oxidative addition with the electrophilic partner .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of biologically active compounds, including pharmaceuticals . Therefore, it’s plausible that this compound could indirectly influence various biochemical pathways through its role in the synthesis of these active molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-isopropoxy-4-methoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other reactions like protodeboronation and oxidation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.
Protodeboronation: Involves the use of acids like HCl or H2SO4.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Aryl Halides: Formed via protodeboronation.
Scientific Research Applications
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid can be compared with other boronic acids such as 4-methoxyphenylboronic acid and 3-chloro-4-isopropoxy-5-methoxyphenylboronic acid . While these compounds share similar functional groups, this compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions.
Similar Compounds
4-Methoxyphenylboronic Acid: Used in similar cross-coupling reactions but lacks the chloro and isopropoxy substituents.
3-Chloro-4-isopropoxy-5-methoxyphenylboronic Acid: Similar structure but different substitution pattern, which can affect its chemical properties and applications.
Properties
IUPAC Name |
(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-6(2)16-9-5-7(11(13)14)4-8(12)10(9)15-3/h4-6,13-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTCCQQHFRRHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)OC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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